5H-thieno[3,2-c][1,8]naphthyridin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6N2OS |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5H-thieno[3,2-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-7-3-5-14-8(7)6-2-1-4-11-9(6)12-10/h1-5H,(H,11,12,13) |
InChI Key |
IJYXPNAXRVDKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C3=C2SC=C3)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5h Thieno 3,2 C 1 2 Naphthyridin 4 One
Retrosynthetic Analysis of the 5H-thieno[3,2-c]rsc.orgmdpi.comnaphthyridin-4-one Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by disconnecting it into simpler, commercially available starting materials. The core structure of 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one presents several logical disconnection points.
A primary disconnection can be made at the amide bond within the pyridinone ring, leading to a substituted aminothiophene carboxylic acid or its ester derivative. This approach simplifies the target into a more accessible thiophene (B33073) intermediate.
Further disconnection of the aminothiophene precursor via the Gewald reaction, a common method for synthesizing 2-aminothiophenes, reveals three basic building blocks: an activated ketone, an active methylene (B1212753) nitrile, and elemental sulfur. Alternatively, the thiophene ring can be constructed from a pre-functionalized starting material.
Another key retrosynthetic strategy involves the disconnection of the bond between the thiophene and pyridine (B92270) rings. This leads to two heterocyclic precursors, a substituted thiophene and a functionalized pyridine, which can then be coupled in a subsequent step. The choice of disconnection and the corresponding synthetic route will often depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Established Synthetic Routes to 5H-thieno[3,2-c]rsc.orgmdpi.comnaphthyridin-4-one
The construction of the 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one scaffold has been approached through several established routes, primarily involving cyclization reactions and the sequential assembly of building blocks.
Cyclization Reactions for Thienonaphthyridinone Formation
Intramolecular cyclization is a powerful strategy for the formation of the thienonaphthyridinone core. A common approach involves the thermal or acid-catalyzed cyclization of a suitably substituted aminothiophene derivative. For instance, an N-acylated aminothiophene carboxylic acid can undergo intramolecular condensation to form the pyridinone ring, thus completing the tricyclic system.
A notable example of a related cyclization is the photochemically-induced generation of thieno[3,2-c]quinolin-4(5H)-ones. rsc.org In this method, an N-aroylenaminone derived from a thiophene precursor undergoes an intramolecular [2+2] cycloaddition upon irradiation with UV light, followed by a retro-Mannich reaction to yield the cyclized product. While demonstrated for the quinolinone analogue, this photochemical cyclization strategy could potentially be adapted for the synthesis of 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one by utilizing a suitable pyridine-based acylating agent.
The intramolecular cyclization of a delta-hydroxy acid to a delta-lactone provides a conceptual parallel for the ring-closing reaction to form the pyridinone portion of the molecule, which is a cyclic amide (a lactam). youtube.com This type of reaction involves the intramolecular attack of a hydroxyl group on a carboxylic acid, and a similar principle applies to the formation of the lactam ring in the target molecule from an amino acid precursor. youtube.com
Sequential Building Block Assembly for 5H-thieno[3,2-c]rsc.orgmdpi.comnaphthyridin-4-one
The sequential assembly of building blocks offers a versatile approach to the synthesis of 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one, allowing for the introduction of diverse substituents. This strategy typically involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyridine and pyridinone rings.
One such approach begins with the Gewald reaction to synthesize a 2-aminothiophene-3-carboxylate. This intermediate can then be N-acylated with a suitable pyridine derivative, followed by intramolecular cyclization to form the pyridinone ring. The final ring closure to form the pyridine ring can be achieved through various methods, such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
The synthesis of related 1,5-naphthyridines has been extensively reviewed, with methods such as the Skraup reaction and other cyclization strategies being prominent. nih.gov These established methods for forming the naphthyridine core can be conceptually applied to the synthesis of the thieno-fused analogue.
Novel Synthetic Approaches and Methodological Advancements
Recent advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds, including those with the thienonaphthyridinone core.
Catalyst-Mediated Syntheses of 5H-thieno[3,2-c]rsc.orgmdpi.comnaphthyridin-4-one
The use of transition metal catalysts has revolutionized the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly useful for the construction of the biaryl linkages found in the thienonaphthyridinone scaffold. For instance, a pre-formed thiophene boronic acid derivative could be coupled with a functionalized halopyridinone to construct the core structure. The synthesis of thieno[3,2-f]isoquinolines has been achieved through a combination of palladium-catalyzed cross-coupling reactions and subsequent acid-mediated cycloisomerization, a strategy that could be adapted for the target molecule. conicet.gov.ar
Furthermore, the synthesis of various thieno[2,3-c] unibo.itsemanticscholar.orgnaphthyridinones has been reported, showcasing the utility of modern synthetic methods in constructing such fused heterocyclic systems. arkat-usa.org
Green Chemistry Principles in 5H-thieno[3,2-c]rsc.orgmdpi.comnaphthyridin-4-one Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.itsemanticscholar.orgnih.gov In the context of 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one synthesis, this can be achieved through several strategies.
One approach is the use of greener solvents, such as water or ethanol, in place of hazardous organic solvents. mdpi.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, offer a highly efficient and atom-economical approach. An MCR strategy could potentially be developed to assemble the thienonaphthyridinone core in a one-pot procedure.
Flow Chemistry Applications in 5H-thieno[3,2-c]rsc.orgnih.govnaphthyridin-4-one Production
Continuous flow chemistry has emerged as a powerful technology in the synthesis of active pharmaceutical ingredients and complex molecules, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater scalability. While specific research on the flow synthesis of 5H-thieno[3,2-c] rsc.orgnih.govnaphthyridin-4-one is not extensively documented, the application of this technology to structurally analogous compounds, such as thieno[3,2-c]quinolin-4(5H)-ones, provides a strong precedent and a roadmap for its potential implementation. rsc.org
A particularly relevant approach is the use of a continuous flow photocyclization method. rsc.org This technique allows for the rapid, single-step synthesis of complex heterocyclic systems from commercially available starting materials. The core of this method involves an intramolecular photochemical cyclization, which can lead to the formation of the desired fused ring system with high efficiency and atom economy. rsc.org
Key Advantages of a Potential Flow Synthesis:
Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous intermediates.
Precise Control: The micro-structured nature of flow reactors allows for precise control over reaction parameters such as temperature, residence time, and light irradiation in photochemical reactions. rsc.org
Improved Yield and Purity: The efficient mixing and heat transfer in flow systems can lead to higher yields and fewer byproducts compared to batch reactions.
Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel), which is more straightforward than scaling up batch reactors.
A hypothetical flow synthesis setup for 5H-thieno[3,2-c] rsc.orgnih.govnaphthyridin-4-one, based on analogous photochemical cyclizations, would likely involve pumping a solution of a suitable precursor through a transparent capillary reactor irradiated by a light source (e.g., a UV lamp). The product would be continuously collected at the outlet.
Optimization of Reaction Conditions and Yields for 5H-thieno[3,2-c]rsc.orgnih.govnaphthyridin-4-one
The optimization of reaction conditions is a critical step in the development of any synthetic protocol to ensure high yields, purity, and cost-effectiveness. For the synthesis of 5H-thieno[3,2-c] rsc.orgnih.govnaphthyridin-4-one, several parameters can be systematically varied. While specific optimization data for this exact compound is limited in publicly available literature, we can extrapolate from the synthesis of related naphthyridine and thienopyridine derivatives. Key reactions in the synthesis of such scaffolds often include condensation, cyclization, and cross-coupling reactions.
One of the classical methods for the formation of the 4-hydroxypyridine (B47283) moiety within a fused system is the Gould-Jacobs reaction. wikipedia.org This reaction involves the condensation of an aminothiophene derivative with a malonic ester derivative, followed by a thermal cyclization. The optimization of this type of reaction typically involves a careful study of temperature and reaction time. ablelab.eu
The following data tables illustrate the optimization of reaction conditions for the synthesis of analogous heterocyclic cores, providing insights into the factors that would likely influence the synthesis of 5H-thieno[3,2-c] rsc.orgnih.govnaphthyridin-4-one.
Table 1: Optimization of Catalyst and Solvent for a One-Pot Synthesis of a Thieno[3,2-c] rsc.orgablelab.eunaphthyridine Derivative
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-TSA (10) | Toluene | 110 | 45 |
| 2 | p-TSA (10) | 1,4-Dioxane | 100 | 52 |
| 3 | p-TSA (10) | 1,2-Dichloroethane | 80 | 65 |
| 4 | TfOH (10) | Toluene | 110 | 58 |
| 5 | TfOH (10) | 1,4-Dioxane | 100 | 70 |
| 6 | TfOH (10) | 1,2-Dichloroethane | 80 | 82 |
Data extrapolated from the synthesis of related thieno[2,3-c]pyridine (B153571) derivatives. thieme-connect.com This table demonstrates the significant impact of both the catalyst and solvent on the reaction yield. A stronger acid catalyst (TfOH) and a chlorinated solvent provided the optimal conditions in this analogous synthesis.
Table 2: Optimization of Temperature and Time for a Gould-Jacobs type Cyclization
| Entry | Temperature (°C) | Time (min) | Yield of Cyclized Product (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 20 | <5 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
Data extrapolated from a microwave-assisted Gould-Jacobs reaction for quinoline (B57606) synthesis. ablelab.eu This table highlights the delicate balance between temperature and reaction time required for thermal cyclizations. Higher temperatures can promote the desired cyclization but can also lead to product degradation if the reaction time is too long.
Table 3: Influence of Base and Reactant Ratio in a Naphthyridinone Synthesis
| Entry | Base | Equivalents of Amine | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIPEA | 2 | 180 | 18 | 25 |
| 2 | DIPEA | 3 | 180 | 18 | 38 |
| 3 | DIPEA | 3 | 180 | 36 | 50 |
| 4 | K₂CO₃ | 3 | 180 | 36 | <10 |
Data extrapolated from the synthesis of substituted 1,6-naphthyridin-8-ol (B3048467) derivatives. nih.gov This demonstrates that in nucleophilic substitution reactions to build the naphthyridine core, the choice and amount of base, as well as reaction time, are crucial for maximizing the yield.
Research Findings Summary:
The synthesis of the 5H-thieno[3,2-c] rsc.orgnih.govnaphthyridin-4-one core likely relies on established methodologies for constructing fused heterocyclic systems. A plausible strategy would be a variation of the Gould-Jacobs reaction, starting from an appropriately substituted aminothiophene. The optimization of such a synthesis would require careful screening of catalysts (both acid and base), solvents, temperature, and reaction times. For instance, studies on related thienopyridine syntheses have shown that strong Brønsted acids like trifluoromethanesulfonic acid can be highly effective in promoting cyclization. thieme-connect.com Furthermore, for thermal cyclization steps, high temperatures are often necessary, but the reaction duration must be carefully controlled to prevent decomposition of the product. ablelab.eu The use of microwave irradiation could be a valuable tool to achieve the necessary high temperatures with shorter reaction times.
Reaction Mechanisms and Transformations of 5h Thieno 3,2 C 1 2 Naphthyridin 4 One
Elucidation of Key Reaction Pathways in 5H-thieno[3,2-c]rsc.orggoogle.comnaphthyridin-4-one Synthesis
The construction of the tetracyclic 5H-thieno[3,2-c] rsc.orggoogle.comnaphthyridin-4-one core is not trivial and typically involves multi-step sequences. Synthetic strategies generally rely on the pre-formation of a key bicyclic intermediate, such as a thieno[3,2-c]pyridine (B143518) or a naphthyridinone, followed by the annulation of the remaining ring.
Key synthetic approaches are rooted in established methodologies for constructing fused heterocyclic systems:
Intramolecular Cyclization: A prevalent strategy involves the intramolecular cyclization of a suitably functionalized precursor. scielo.br This can be approached in two ways:
Building the Pyridinone Ring onto a Thienopyridine: This route may start with a 4-aminothieno[3,2-c]pyridine derivative which is then reacted with a three-carbon synthon to construct the final pyridinone ring.
Building the Thiophene (B33073) Ring onto a Naphthyridinone: An alternative is to start with a functionalized 1,8-naphthyridin-4-one and build the thiophene ring, for example, via a Gewald-type reaction on a ketone precursor.
Cascade Reactions: Modern synthetic chemistry favors cascade or domino reactions, where multiple bonds are formed in a single operation from simple starting materials. A plausible route could involve a multi-component reaction to assemble a highly functionalized pyridine (B92270), which then undergoes a subsequent intramolecular cyclization to form the fused thieno rsc.orggoogle.comnaphthyridinone system. scielo.br
Pictet-Spengler and Bischler-Napieralski Type Reactions: These classical cyclization reactions are fundamental in the synthesis of isoquinoline-like structures. An adaptation of the Pictet-Spengler reaction, for instance, could involve the condensation of a thienopyridine-ethylamine derivative with an aldehyde or its equivalent, followed by acid-catalyzed ring closure to form the piperidine (B6355638) ring of the naphthyridinone system. beilstein-journals.org Similarly, a Bischler-Napieralski approach could be envisioned, starting from an N-acyl-thienopyridine-ethylamine. beilstein-journals.org
A summary of potential synthetic precursors is presented below.
| Starting Material Class | Key Reaction Type | Resulting Fusion |
| Functionalized Thieno[3,2-c]pyridines | Intramolecular Annulation | Formation of Pyridinone Ring |
| Functionalized 1,8-Naphthyridin-4-ones | Gewald Reaction | Formation of Thiophene Ring |
| Acyclic Precursors | Multi-component Cascade | Step-wise formation of rings |
| Thienopyridine-ethylamines | Pictet-Spengler Cyclization | Formation of Piperidine Ring |
Functionalization and Derivatization Reactions at Specific Positions of 5H-thieno[3,2-c]rsc.orggoogle.comnaphthyridin-4-one
The different electronic characters of the thiophene and naphthyridinone rings allow for selective functionalization at various positions of the core scaffold.
Electrophilic aromatic substitution (SEAr) reactions are expected to occur preferentially on the electron-rich thiophene ring. abertay.ac.uk The pyridine portion of the naphthyridinone is significantly deactivated by the ring nitrogen and the adjacent electron-withdrawing carbonyl group.
Reactivity: The thiophene ring is inherently more susceptible to electrophilic attack than benzene (B151609), a characteristic that is retained in the fused system. abertay.ac.uk Conversely, the pyridine ring is less reactive. abertay.ac.ukrsc.org Electrophilic attack on the pyridine N-oxide derivative can be an alternative strategy to facilitate substitution on the pyridine ring, typically at the position para to the N-oxide. rsc.org
Regioselectivity: In thieno[3,2-c]pyridine systems, electrophilic substitution typically occurs at the C-2 or C-3 positions of the thiophene ring. The precise location is influenced by the directing effects of existing substituents and the reaction conditions. For the pyridine ring, if a reaction were forced, it would most likely occur at the position meta to the nitrogen atom (C-7 or C-9), as this avoids placing a positive charge on the electronegative nitrogen in the resonance-stabilized intermediate. youtube.com
Common electrophilic substitution reactions applicable to this scaffold include:
Halogenation: Introduction of bromine or chlorine, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Can be achieved using nitric acid in a strong acid medium like sulfuric acid, which would likely occur on the thiophene ring. masterorganicchemistry.com
Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group, again, likely on the thiophene moiety. abertay.ac.uk
Friedel-Crafts Reactions: Alkylation and acylation are also possible on the activated thiophene ring, though they may be complicated by the Lewis basicity of the pyridine nitrogen.
| Reaction | Reagent | Expected Position of Substitution |
| Bromination | Br₂ or NBS | Thiophene ring (C-2 or C-3) |
| Nitration | HNO₃/H₂SO₄ | Thiophene ring (C-2 or C-3) |
| Sulfonation | Fuming H₂SO₄ | Thiophene ring (C-2 or C-3) |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Thiophene ring (C-2 or C-3) |
The electron-deficient nature of the pyridinone ring makes it susceptible to nucleophilic attack, particularly through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.
Conversion of the Carbonyl Group: The lactam carbonyl at the 4-position is a key site for modification. Treatment with a strong halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can convert the 4-oxo group into a 4-chloro substituent. nih.govmdpi.com This 4-chloro-thieno[3,2-c] rsc.orggoogle.comnaphthyridine is an activated substrate for SNAr reactions.
Nucleophilic Aromatic Substitution: The 4-chloro derivative can react with a wide array of nucleophiles to introduce diverse functionalities. nih.gov This is a common strategy for building libraries of related compounds for structure-activity relationship studies.
| Nucleophile | Reagent Example | Product |
| Amines | Alkyl/Aryl Amines (e.g., morpholine) | 4-Amino-substituted derivatives |
| Alcohols/Phenols | Sodium Alkoxides/Phenoxides | 4-Alkoxy/Aryloxy-substituted derivatives |
| Thiols | Sodium Thiolates | 4-Thioether-substituted derivatives |
Once the core scaffold is synthesized and functionalized, peripheral groups can be further modified to fine-tune the molecule's properties. These transformations follow standard organic chemistry principles.
Suzuki and other Cross-Coupling Reactions: If a halogen atom (e.g., bromine or chlorine) has been introduced onto the scaffold, it can serve as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. nih.gov This allows for the introduction of aryl, vinyl, or alkynyl groups.
Modification of Nitrogen Substituents: The nitrogen of the lactam (N-5) can be alkylated or acylated using appropriate electrophiles in the presence of a base. nih.gov
Functional Group Interconversions: Standard functional group chemistry can be applied to substituents. For example, a nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. arkat-usa.org An ester can be saponified to a carboxylic acid or converted to an amide by reaction with an amine. arkat-usa.orgresearchgate.net
| Peripheral Group | Reagent/Reaction | Transformed Group |
| Halogen (Br, Cl) | Arylboronic acid / Pd catalyst (Suzuki) | Aryl group |
| Ester (-COOR) | LiOH, then H₃O⁺ | Carboxylic Acid (-COOH) |
| Ester (-COOR) | Amine (R₂NH) | Amide (-CONR₂) |
| Nitrile (-CN) | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | H₂, Pd/C or LiAlH₄ | Aminomethyl (-CH₂NH₂) |
| Amide (-CONH₂) | Dehydrating agent (e.g., POCl₃) | Nitrile (-CN) |
Stability and Degradation Pathways of 5H-thieno[3,2-c]rsc.orggoogle.comnaphthyridin-4-one under Various Conditions
The stability of the 5H-thieno[3,2-c] rsc.orggoogle.comnaphthyridin-4-one core is a critical parameter, particularly for its potential applications. Insights can be drawn from studies on structurally related thienopyridine drugs. nih.gov
Oxidative Degradation: The thiophene ring is often the most sensitive part of the molecule to oxidative conditions. nih.gov Metabolism and forced degradation studies of thienopyridine-containing drugs like clopidogrel (B1663587) and prasugrel (B1678051) show that oxidation of the thiophene sulfur to a sulfoxide (B87167) or sulfone is a common degradation pathway. nih.gov Further oxidation can lead to the cleavage of the thiophene ring.
Hydrolytic Stability: The lactam (cyclic amide) bond within the naphthyridinone ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.
Photostability: Polycyclic aromatic heterocyclic compounds can be sensitive to light, potentially undergoing photochemical reactions or degradation.
pH Stability: The stability of the compound can vary significantly with pH. The basic nitrogen atom in the pyridine ring can be protonated under acidic conditions, which may alter the compound's reactivity and degradation profile. Studies on related thienopyridines have shown that degradation can be pH-dependent, with different products forming under acidic versus neutral or basic conditions. nih.gov
Potential degradation pathways could include:
Oxidation of the thiophene sulfur.
Hydroxylation of the aromatic rings. nih.gov
Hydrolytic cleavage of the lactam ring.
Cleavage of the thiophene ring under harsh oxidative conditions.
Advanced Spectroscopic and Structural Elucidation Studies of 5h Thieno 3,2 C 1 2 Naphthyridin 4 One
Application of High-Resolution NMR Techniques for 5H-thieno[3,2-c]epequip.comnih.govnaphthyridin-4-one Structure and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular structure of organic compounds in solution. For 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.
2D NMR Spectroscopy (e.g., COSY, HMQC, HMBC) for Connectivity Determination of 5H-thieno[3,2-c]epequip.comnih.govnaphthyridin-4-one
Two-dimensional NMR experiments are fundamental for establishing the bonding framework of a molecule. conicet.gov.ar By correlating nuclear spins through bonds, techniques like COSY, HSQC, and HMBC can piece together the complex fused-ring system of 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). In the structure of 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one, COSY spectra would be expected to show correlations between adjacent protons on the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (¹JCH). conicet.gov.ar It is crucial for assigning the carbon signals based on the already assigned proton signals. Each C-H group in the molecule will produce a distinct correlation peak.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing the key information to connect the molecular fragments. conicet.gov.arnih.gov For instance, the amide proton (H5) would show correlations to the carbonyl carbon (C4) and other carbons in the pyridinone ring. Protons on the thiophene (B33073) ring would show correlations to carbons in the central pyridine (B92270) ring, confirming the fusion of the heterocyclic systems.
The following table summarizes the key predicted 2D NMR correlations for 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one. The numbering convention used is illustrated in the chemical structure diagram.
Interactive Table: Predicted 2D NMR Correlations for 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one
| Proton (¹H) | Predicted COSY Correlations (Coupled ¹H) | Predicted HMBC Correlations (Correlated ¹³C) |
| H1 | H2 | C2, C3, C9b |
| H2 | H1 | C1, C3, C3a |
| H5 (NH) | None | C4, C5a, C9a |
| H6 | H7 | C5a, C7, C9a |
| H7 | H6 | C6, C9 |
| H9 | None | C5a, C6, C7 |
NOESY/ROESY for Conformational Analysis of 5H-thieno[3,2-c]epequip.comnih.govnaphthyridin-4-one
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that identify protons that are close in space, irrespective of whether they are connected through bonds. These experiments are crucial for determining the three-dimensional structure and conformation of molecules.
For a relatively rigid and planar molecule like 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one, NOESY/ROESY experiments would primarily serve to:
Confirm Assignments: Confirm the assignments made using through-bond correlation experiments by showing spatial proximity between protons on adjacent positions (e.g., between H1 and H2, and between H6 and H7).
Elucidate Conformation: While the core structure is expected to be largely planar, these experiments can detect any minor puckering or conformational preferences.
Identify Intermolecular Interactions: At higher concentrations, NOE effects might be observed between molecules, providing insights into aggregation phenomena in solution.
Key expected NOE correlations would mirror the COSY correlations due to the proximity of J-coupled protons in the rigid ring system. For example, a strong NOE would be expected between H1 and H2, confirming their spatial vicinity on the thiophene ring.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of 5H-thieno[3,2-c]epequip.comnih.govnaphthyridin-4-one
X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, allowing for the precise determination of atomic positions in the solid state. mdpi.com A successful crystallographic analysis of 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one would yield unambiguous proof of its constitution.
The key information obtained would include:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the nature of the aromatic and amide bonds.
Planarity: Quantitative data on the planarity of the fused heterocyclic system.
Intermolecular Interactions: Crucial insights into the crystal packing, revealing non-covalent interactions that govern the solid-state architecture. For this molecule, prominent interactions would likely include:
Hydrogen Bonding: Formation of strong intermolecular hydrogen bonds between the amide proton (N5-H) of one molecule and the carbonyl oxygen (C4=O) of a neighboring molecule, leading to the formation of dimers or extended chains.
π-π Stacking: The planar aromatic nature of the molecule would facilitate π-π stacking interactions between the rings of adjacent molecules, contributing significantly to crystal stability.
Interactive Table: Hypothetical Crystallographic Data for 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₆N₂OS |
| Formula Weight | 214.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 10.2, 11.5 |
| α, β, γ (°) | 90, 105.5, 90 |
| Volume (ų) | 958.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.485 g/cm³ |
| Key Interaction 1 | H-Bond (N5-H···O4) distance ~1.9 Å |
| Key Interaction 2 | π-stacking distance ~3.5 Å |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States of 5H-thieno[3,2-c]epequip.comnih.govnaphthyridin-4-one
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. epequip.comsapub.org These techniques are excellent for identifying the functional groups present and can also provide information about conformational states and intermolecular interactions like hydrogen bonding. nih.govyoutube.com
The spectrum of 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one would be characterized by several key vibrational bands:
N-H Stretch: A band in the region of 3200-3400 cm⁻¹, corresponding to the stretching of the amide N-H bond. Its position and broadness can indicate the strength of hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=O Stretch: A strong absorption band between 1650 and 1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) group. This is often one of the most intense peaks in the IR spectrum.
C=C and C=N Stretches: Vibrations from the aromatic and heteroaromatic rings will appear in the 1400-1620 cm⁻¹ region.
C-S Stretch: The thiophene ring C-S stretching vibration is expected to produce a weaker band in the fingerprint region, typically around 600-800 cm⁻¹.
Interactive Table: Predicted Vibrational Frequencies for 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Amide N-H | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium-Weak |
| C=O Stretch | Amide I band | 1650 - 1680 | Strong |
| C=C/C=N Stretch | Aromatic Rings | 1400 - 1620 | Medium-Strong |
| N-H Bend | Amide II band | 1510 - 1550 | Medium |
| C-S Stretch | Thiophene Ring | 600 - 800 | Weak-Medium |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation of 5H-thieno[3,2-c]epequip.comnih.govnaphthyridin-4-one
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass. Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to provide structural clues based on the resulting fragmentation patterns. researchgate.netwvu.edu
For 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one (C₁₁H₆N₂OS), HRMS would confirm the molecular formula by detecting a molecular ion [M+H]⁺ at an m/z value very close to the calculated exact mass of 215.0279.
The fragmentation pathways are diagnostic for the structure. researchgate.netnih.govmdpi.com Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a characteristic manner:
Loss of Carbon Monoxide: A very common fragmentation for pyridinones and similar lactams is the loss of a neutral CO molecule (28 Da) from the molecular ion.
Loss of HCN: Cleavage of the pyridinone ring could also lead to the elimination of hydrogen cyanide (27 Da).
Thiophene Ring Fragmentation: The thiophene ring might fragment through the loss of a thioformyl (B1219250) radical (•CHS) or acetylene (B1199291) (C₂H₂).
Interactive Table: Predicted Mass Spectrometry Fragments for 5H-thieno[3,2-c] epequip.comnih.govnaphthyridin-4-one
| m/z (for [M]⁺˙) | Proposed Formula of Fragment | Proposed Neutral Loss |
| 214 | C₁₁H₆N₂OS | (Molecular Ion) |
| 186 | C₁₀H₆N₂S | CO |
| 159 | C₉H₅N₂S | HCN |
| 142 | C₈H₄NS | CO + HCN |
Computational Chemistry and Theoretical Investigations of 5h Thieno 3,2 C 1 2 Naphthyridin 4 One
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity of 5H-thieno[3,2-c]researchgate.netnih.govnaphthyridin-4-one
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT calculations can determine optimized molecular geometry, electronic energies, and a variety of properties that dictate a molecule's reactivity. For a compound like 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one, DFT would be employed to understand the planarity of the fused ring system, the distribution of electron density, and the energies of its molecular orbitals.
In studies of related molecules like dithieno[3,2-c:3′,2′-h] nih.govdntb.gov.uanaphthyridine-4,9(5H,10H)-dione, DFT calculations have been instrumental in demonstrating how structural modifications can ensure a planar conformation of the conjugated π-system, a key factor in its electronic properties researchgate.net. Similarly, for 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one, DFT would elucidate the geometric and electronic consequences of the fused thieno, pyridone, and pyridine (B92270) rings.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one, an FMO analysis would reveal the distribution of these key orbitals across the fused ring system. It would be expected that the electron-rich thiophene (B33073) ring and the lone pairs on the nitrogen and oxygen atoms would contribute significantly to the HOMO. In contrast, the LUMO would likely be distributed over the electron-deficient pyridone and pyridine rings. This analysis is vital for predicting how the molecule would interact with other chemical species.
Table 1: Illustrative Frontier Molecular Orbital Data This table provides a hypothetical example of the kind of data generated from an FMO analysis for a heterocyclic compound, as specific data for 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one is not available.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability. |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability. |
| Energy Gap (ΔE) | 4.35 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with charged species, particularly in biological systems. The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).
For 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one, an EPS map would likely show a significant negative potential (red) around the carbonyl oxygen of the pyridone ring and the nitrogen atom of the pyridine ring, identifying these as primary sites for hydrogen bonding or coordination. The hydrogen atom on the lactam nitrogen (N-H) and protons on the aromatic rings would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. This mapping helps in understanding non-covalent interactions that are crucial for ligand-receptor binding.
Conformational Analysis and Molecular Dynamics Simulations of 5H-thieno[3,2-c]researchgate.netnih.govnaphthyridin-4-one
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a largely rigid, fused-ring system like 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one, the primary conformational flexibility might arise from any substituents if present. Theoretical calculations, often using DFT, are performed to determine the relative energies of different conformers.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. An MD simulation of 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one, typically in a solvent like water, would reveal the flexibility of the ring system, the stability of its conformation, and how it interacts with surrounding solvent molecules. Studies on related thieno[2,3-b]benzo researchgate.netnih.govnaphthyridine derivatives have used MD simulations to investigate their binding affinity and dynamic behavior when interacting with biological macromolecules like DNA.
In Silico Prediction of Spectroscopic Properties for 5H-thieno[3,2-c]researchgate.netnih.govnaphthyridin-4-one
Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data. For 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one, DFT and Time-Dependent DFT (TD-DFT) calculations could be used to predict:
Infrared (IR) Spectra: By calculating vibrational frequencies, one can predict the positions of characteristic IR peaks, such as the C=O stretch of the pyridone, the N-H stretch of the lactam, and C-S stretches from the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for the molecule. These predicted values are highly valuable for assigning signals in experimentally recorded NMR spectra, which is a critical step in structural confirmation. Research on related thieno[2,3-c]pyridine (B153571) derivatives has utilized NMR for characterization, a process that can be greatly aided by computational predictions. nih.gov
UV-Visible Spectra: TD-DFT calculations can predict electronic transitions and their corresponding absorption wavelengths (λmax), providing insight into the molecule's photophysical properties.
Ligand-Protein Docking and Molecular Dynamics Simulations of 5H-thieno[3,2-c]researchgate.netnih.govnaphthyridin-4-one with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on binding energy.
Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) over time. For instance, in silico molecular docking has been effectively used to study how thieno[2,3-c]pyridine derivatives interact with the Hsp90 protein, a known cancer target. nih.gov Such studies for 5H-thieno[3,2-c] researchgate.netnih.govnaphthyridin-4-one could reveal its potential to inhibit specific enzymes or receptors, guiding further experimental validation.
Table 2: Illustrative Molecular Docking Results This table provides a hypothetical example of data from a docking study of a thienonaphthyridine derivative against a protein kinase, as specific data for the target compound is not available.
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger, more favorable binding interaction between the ligand and the protein. |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with key amino acid residues (e.g., MET793, LYS745) in the active site. |
| Interacting Residues | LEU718, VAL726, ALA743, LYS745, MET793, LEU844 | Key amino acids in the protein's binding pocket that form significant interactions with the ligand. |
Exploration of Biological Targets and Mechanisms of Action of 5h Thieno 3,2 C 1 2 Naphthyridin 4 One Strictly in Vitro and Mechanistic
Identification of Key Enzyme Systems Modulated by 5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one Analogues
Analogues of 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one have demonstrated inhibitory activity against several important enzyme systems involved in cancer progression and DNA repair. Notably, these include receptor tyrosine kinases and DNA repair enzymes.
RET Kinase Inhibition by Thieno[3,2-c]quinoline Analogues: Research into thieno[3,2-c]quinolines, which share a core tricyclic system with 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one, has identified them as potential inhibitors of the RET (rearranged during transfection) kinase. acs.orgresearchgate.netacs.org Gain-of-function mutations in the RET kinase are a primary cause of medullary thyroid cancer (MTC). acs.orgresearchgate.netacs.orgnih.gov A series of 3-benzoylamino-thieno[3,2-c]quinoline derivatives were synthesized and evaluated for their antiproliferative properties against the TT(C634R) MTC cell line, which harbors a RET mutation. acs.orgresearchgate.net Several of these compounds exhibited promising activity, with IC₅₀ values in the micromolar range, suggesting that the thieno[3,2-c]quinoline scaffold is a viable starting point for the development of RET inhibitors. acs.orgresearchgate.net
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition by Thieno[2,3-b]pyridine (B153569) Analogues: Thieno[2,3-b]pyridines, isomers of the thieno[3,2-c]pyridine (B143518) system, have been identified as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1). nih.gov TDP1 is a critical DNA repair enzyme that removes DNA damage caused by topoisomerase I (TOP1) inhibitors, a class of anticancer drugs. nih.govnih.gov Inhibition of TDP1 can sensitize cancer cells to TOP1 poisons like topotecan. nih.govnih.gov In a study, several 3-amino-2-carboxamido-thieno[2,3-b]pyridines were tested for TDP1 inhibition, with some compounds showing IC₅₀ values below 50 μM. nih.gov
Interactive Table 1: In Vitro Enzyme Inhibition by Analogues This table presents data for structurally related analogues, not the specific subject compound.
| Compound Class | Specific Analogue Example | Target Enzyme | Assay Result (IC₅₀) | Source |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine | 3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | TDP1 | < 50 µM | nih.gov |
| Thieno[2,3-b]pyridine | 3-amino-N-(4-(dimethylamino)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | TDP1 | < 50 µM | nih.gov |
| Thieno[3,2-c]quinoline | 3-(4-Fluorobenzamido)-8-nitro-5H-thieno[3,2-c]quinolin-4-one (6b) | RET Kinase (Cell-based) | 1.87 µM (TT cell line) | nih.gov |
| Thieno[3,2-c]quinoline | 3-(4-Chlorobenzamido)-8-nitro-5H-thieno[3,2-c]quinolin-4-one (6c) | RET Kinase (Cell-based) | 2.50 µM (TT cell line) | nih.gov |
Mechanistic studies on analogous compounds provide a framework for understanding how 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one might interact with its targets.
For thieno[3,2-c]quinoline inhibitors of RET kinase, structure-based computational models suggest that the core scaffold plays a crucial role in binding to the ATP binding pocket of the enzyme. nih.gov The thieno[3,2-c]quinoline core is believed to facilitate insertion into the pocket and form key stabilizing interactions. For one highly active compound, the model showed that substituents, such as an 8-NO₂ group, interact with critical residues like Lys⁷⁵⁸ and Asp⁸⁹². nih.gov This indicates a competitive binding mechanism at the ATP site, which is common for kinase inhibitors.
In the case of thieno[2,3-b]pyridine-based TDP1 inhibitors, the mechanism appears more complex. While these compounds were designed as TDP1 inhibitors, studies showed that knocking out the TDP1 gene further increased the synergistic effect with the TOP1 inhibitor topotecan. nih.gov This suggests that the chemosensitizing effect is not solely mediated by TDP1 inhibition but likely involves a more complex network of DNA repair pathways. nih.gov
Receptor Binding Profiling and Ligand-Target Interactions of 5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one
The 1,8-naphthyridine (B1210474) and thienopyridine scaffolds are known to interact with G protein-coupled receptors (GPCRs), particularly adenosine (B11128) receptors.
While direct radioligand binding data for 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one is not available, studies on related structures are informative. A series of 1,8-naphthyridin-4-one derivatives were evaluated for their affinity at bovine and human adenosine receptors. nih.gov These studies found that while the compounds generally lacked affinity for the A₁ adenosine receptor, many exhibited significant affinity and selectivity for the A₂ₐ adenosine receptor (A₂ₐAR). nih.gov
The A₂ₐAR is a promising therapeutic target, and understanding the binding kinetics of ligands to this receptor is crucial. nih.gov Competition association assays using radiolabeled ligands are standard methods to determine the binding kinetics and affinity (expressed as Kᵢ or Kₑ) of unlabeled compounds like the 1,8-naphthyridine derivatives. nih.govnih.gov
Interactive Table 2: Receptor Binding Affinity of Analogues This table presents data for structurally related analogues, not the specific subject compound.
| Compound Class | Specific Analogue Example | Target Receptor | Binding Affinity (Kᵢ) | Source |
|---|---|---|---|---|
| 1,8-Naphthyridin-4-one | 1-ethyl-7-methyl-3-(4-methylpiperazin-1-yl)carbonyl-1H-1,8-naphthyridin-4-one | Human A₂ₐ Adenosine | 0.098 µM | nih.gov |
| 1,8-Naphthyridin-4-one | 1-ethyl-7-methyl-3-morpholin-4-ylcarbonyl-1H-1,8-naphthyridin-4-one | Human A₂ₐ Adenosine | 0.220 µM | nih.gov |
| Thieno[2,3-b]pyridine | N/A (General Class) | A₂ₐ Adenosine Receptor | Identified as a target | nih.gov |
There is currently no specific information available from biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one or its very close analogues. These techniques are powerful tools for characterizing the thermodynamics and kinetics of ligand-target binding in real-time and without labeling, providing detailed insight into the binding mechanism. Future studies employing SPR or ITC would be invaluable for confirming direct binding to putative targets like RET kinase or adenosine receptors and for quantifying the binding affinity and kinetics.
Investigation of Cell-Based Mechanistic Effects of 5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one in In Vitro Systems
Cell-based assays provide crucial mechanistic insights by evaluating a compound's effect within a biological context. Studies on analogues of 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one have revealed effects on cell proliferation, cell cycle, and apoptosis, consistent with the inhibition of their molecular targets.
Thieno[3,2-c]quinoline derivatives identified as potential RET inhibitors demonstrated significant antiproliferative activity against the RET-mutant MTC cell line TT. nih.gov This effect is a direct downstream consequence of inhibiting the RET kinase, which is a key driver of proliferation in these cancer cells. nih.gov
Similarly, thieno[2,3-b]pyridine analogues have been shown to block prostate cancer cell proliferation and motility. nih.gov Mechanistic investigations in PC3 prostate cancer cells revealed that these compounds induce G2/M cell cycle arrest and apoptosis. nih.gov These cellular effects are consistent with the polypharmacology of the thienopyridine scaffold, which has been linked to the inhibition of multiple targets including tubulin, TDP1, and the A₂ₐAR. nih.gov Furthermore, in the context of TDP1 inhibition, thieno[2,3-b]pyridines were shown to markedly sensitize H460 lung cancer cells to the DNA-damaging agent topotecan, confirming a mechanism related to the disruption of DNA repair pathways. nih.gov
Cell Signaling Pathway Modulation by 5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one in In Vitro Systems
The primary mechanism by which compounds structurally similar to 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one are thought to exert their effects is through the inhibition of key enzymes in cell signaling cascades, particularly protein kinases.
Aurora Kinase Inhibition:
A significant body of evidence points towards the inhibition of Aurora kinases by analogous compounds. For instance, studies on 5H-benzo[c] nih.govnih.govnaphthyridin-6-one, a structural analog where a benzene (B151609) ring replaces the thiophene (B33073) ring of the target compound, have identified it as a potent inhibitor of Aurora kinases. nih.gov A crystal structure of Aurora kinase A in complex with an initial hit from this series revealed that the inhibitor binds within the ATP binding site, providing a clear mechanism for its inhibitory action. nih.gov Subsequent structure-activity relationship (SAR) campaigns led to the development of a potent and selective pan-Aurora inhibitor. nih.gov This compound demonstrated effective target modulation and antiproliferative effects in the MIAPaCa-2 pancreatic cancer cell line. nih.gov
The inhibitory activity of a representative analog against Aurora kinases is detailed in the table below:
| Compound Analogue | Target Kinase | IC50 (nM) | Cell Line |
| 5H-benzo[c] nih.govnih.govnaphthyridin-6-one derivative | Aurora A | Data not specified | MIAPaCa-2 |
| Aurora B | Data not specified | MIAPaCa-2 |
Data derived from studies on analogous compounds.
Given the high degree of structural similarity, it is plausible that 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one also functions as an inhibitor of Aurora kinases, thereby interfering with mitotic progression and cell division.
Other Kinase Targets:
The thieno-fused heterocyclic scaffold is a common feature in inhibitors of various other kinases. For example, derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been identified as inhibitors of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) through fragment-based screening. researchgate.net These compounds exhibited low micromolar inhibitory activity in biochemical enzyme assays. researchgate.net Although the core heterocyclic system differs slightly, this finding suggests that the broader class of thieno-fused lactams, including 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one, may have the potential to target a range of kinases involved in cell growth and survival pathways.
Gene Expression and Proteomic Changes Induced by 5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one in Cellular Models
Direct studies on the global gene expression or proteomic alterations induced by 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one are not currently available in the public domain. However, based on its likely mechanism as an Aurora kinase inhibitor, several downstream consequences on gene and protein expression can be inferred.
Downstream Effects of Aurora Kinase Inhibition:
Inhibition of Aurora kinases, particularly Aurora B, is known to have profound effects on the phosphorylation status of key cellular proteins. A well-established downstream marker of Aurora B inhibition is the phosphorylation of Histone H3 at serine 10 (pHH3). nih.gov In vivo studies with a potent 5H-benzo[c] nih.govnih.govnaphthyridin-6-one analog demonstrated inhibition of histone H3 phosphorylation in mouse bone marrow, consistent with the inhibition of Aurora kinase B activity. nih.gov
Therefore, it is highly probable that treatment of cancer cells with 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one would lead to a dose-dependent decrease in the levels of phosphorylated Histone H3. This would be a direct consequence of the inhibition of the upstream kinase and would serve as a biomarker of the compound's activity.
The anticipated changes in protein phosphorylation are summarized in the table below:
| Putative Target | Downstream Protein | Post-Translational Modification | Expected Effect of 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one |
| Aurora Kinase B | Histone H3 | Phosphorylation (Ser10) | Decrease |
Inferred from the activity of structurally analogous compounds.
Beyond this specific marker, the inhibition of Aurora kinases would be expected to trigger broader changes in the proteome and transcriptome related to cell cycle arrest and apoptosis. These changes would likely involve the differential expression of genes and proteins that regulate the G2/M checkpoint, spindle assembly, and the intrinsic apoptotic pathway. However, without direct experimental evidence from techniques such as RNA-sequencing or proteomic mass spectrometry for 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one, these remain hypothetical consequences of its presumed mechanism of action.
Structure Activity Relationship Sar Studies of 5h Thieno 3,2 C 1 2 Naphthyridin 4 One Derivatives
Systematic Modification Strategies for SAR Elucidation of 5H-thieno[3,2-c]nih.govresearchgate.netnaphthyridin-4-one
The systematic elucidation of the structure-activity relationship (SAR) for a novel scaffold like 5H-thieno[3,2-c] nih.govresearchgate.netnaphthyridin-4-one would classically begin with the synthesis of a focused library of analogues. This process involves methodical modifications at various positions of the tetracyclic core to probe the chemical space and understand the impact of these changes on biological activity.
Key positions for modification on the 5H-thieno[3,2-c] nih.govresearchgate.netnaphthyridin-4-one scaffold would include:
The Thiophene (B33073) Ring (Positions 2 and 3): Introduction of a diverse set of substituents at these positions would be a primary strategy. This could involve the incorporation of small alkyl groups, halogens, and various aryl or heteroaryl moieties. The goal would be to explore the steric and electronic requirements in this region of the molecule.
The Naphthyridine Core: Substitutions on the available positions of the pyridinone and pyridine (B92270) rings of the naphthyridine system would be crucial. For instance, modifications at positions 6, 7, and 9 could significantly influence the molecule's interaction with biological targets.
A typical initial synthetic strategy would likely involve the construction of the core scaffold followed by late-stage functionalization to introduce diversity. Techniques such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would be invaluable for attaching a wide range of substituents.
Impact of Substituent Variation on Biological Activity and Selectivity of 5H-thieno[3,2-c]nih.govresearchgate.netnaphthyridin-4-one Analogues
The biological activity and selectivity of 5H-thieno[3,2-c] nih.govresearchgate.netnaphthyridin-4-one analogues would be highly dependent on the nature and position of the substituents. Based on studies of related heterocyclic systems, several hypotheses can be proposed:
Substituents on the Naphthyridine Rings: Small, lipophilic groups on the pyridine ring might enhance cell permeability and potency. Conversely, the introduction of polar groups could improve aqueous solubility but might negatively impact cell-based activity if they interfere with a critical hydrophobic binding pocket.
The N5-Substituent: The size and nature of the group at the N5 position could be critical for orienting the other parts of the molecule within a binding site. A bulky substituent might provide a conformational lock, potentially increasing selectivity for a specific target.
The following table conceptualizes how SAR data for a hypothetical series of 5H-thieno[3,2-c] nih.govresearchgate.netnaphthyridin-4-one derivatives might be presented, assuming a particular biological target.
| Compound ID | R2 Substituent | R7 Substituent | N5 Substituent | Biological Activity (IC50, µM) |
| 1a | -H | -H | -H | >100 |
| 1b | -CH3 | -H | -H | 50.2 |
| 1c | -Phenyl | -H | -H | 15.8 |
| 1d | -Phenyl | -Cl | -H | 5.2 |
| 1e | -Phenyl | -Cl | -CH3 | 2.1 |
This hypothetical data illustrates a potential SAR trend where increasing substitution leads to enhanced potency.
Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR) for 5H-thieno[3,2-c]nih.govresearchgate.netnaphthyridin-4-one Series
Once a sufficient number of analogues with a range of biological activities have been synthesized and tested, computational methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies would be employed to gain deeper insights and guide further optimization.
A pharmacophore model for this series would identify the key chemical features essential for biological activity. This model might include:
A hydrogen bond acceptor (the carbonyl oxygen at position 4).
A hydrogen bond donor (the N-H at position 5, if unsubstituted).
One or more aromatic/hydrophobic regions corresponding to the thiophene and any aryl substituents.
Potential hydrogen bond acceptors from the nitrogen atoms in the naphthyridine core.
QSAR studies would aim to establish a mathematical relationship between the physicochemical properties of the molecules and their biological activity. Descriptors such as lipophilicity (logP), electronic properties (Hammett parameters), and steric parameters (molar refractivity) would be calculated for each analogue. A resulting QSAR equation might take the form of:
log(1/IC50) = c1(logP) + c2(σ) + c3*(MR) + constant
Such a model would allow for the prediction of the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
Conformational Requirements for Activity in 5H-thieno[3,2-c]nih.govresearchgate.netnaphthyridin-4-one Scaffolds
The three-dimensional arrangement of the 5H-thieno[3,2-c] nih.govresearchgate.netnaphthyridin-4-one scaffold and its substituents is critical for its interaction with a biological target. The core tetracyclic system is largely planar, but the substituents will have preferred orientations.
Conformational analysis, often performed using computational chemistry techniques such as molecular mechanics or quantum mechanics, would be necessary to understand the low-energy conformations of active analogues. Key considerations would include:
The rotational barrier of any aryl substituents, particularly on the thiophene ring.
The preferred puckering of any non-aromatic rings if they were introduced as substituents.
Understanding these conformational requirements is essential for designing molecules with an optimal pre-organized geometry for binding, which can lead to significant improvements in potency and selectivity.
Derivatization Strategies and Analogue Synthesis for 5h Thieno 3,2 C 1 2 Naphthyridin 4 One
Design Principles for New 5H-thieno[3,2-c]rsc.orgmdpi.comnaphthyridin-4-one Analogues
The design of new analogues of 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies involve substitutions at various positions of the thienonaphthyridinone core. The modular nature of the synthesis of related heterocyclic systems allows for a diversity-oriented approach. nih.govresearchgate.net
Substitutions on the thieno[3,2-c] portion of the molecule are often designed to probe interactions with specific biological targets. For instance, in related 2-thienyl-1,8-naphthyridin-4-ones, substitutions on the thienyl ring have been shown to significantly influence cytotoxic effects and inhibition of tubulin polymerization. nih.gov Similarly, modifications to the naphthyridine core can impact activity. The synthesis of related thieno[2,3-b]pyridines has demonstrated that substitution patterns on the fused ring system can modulate biological outcomes. nih.gov
The design principles often revolve around altering the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can tune the reactivity and bioavailability of the compound.
Table 1: Design Principles for 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one Analogues
| Modification Site | R-Group Example | Design Rationale | Potential Outcome |
| Thiophene (B33073) Ring (C2/C3) | -CH3, -Cl, -OCH3 | Modulate electronics and lipophilicity | Altered target binding and cell permeability |
| Naphthyridine Ring (C6-C9) | -F, -CF3 | Enhance metabolic stability | Improved pharmacokinetic profile |
| Lactam Nitrogen (N5) | Alkyl, Aryl | Introduce steric bulk, explore new binding interactions | Modified solubility and target engagement |
| Carbonyl Oxygen (C4) | Thione | Alter hydrogen bonding capacity | Change in target interaction and selectivity |
Synthesis of Libraries of 5H-thieno[3,2-c]rsc.orgmdpi.comnaphthyridin-4-one Derivatives for High-Throughput Screening
The generation of chemical libraries of 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one derivatives is essential for high-throughput screening (HTS) campaigns to identify new lead compounds. Efficient synthetic routes that allow for the rapid assembly of a diverse range of analogues are critical. Methodologies such as continuous flow photocyclization have been developed for the expedited synthesis of related thieno[3,2-c]quinolin-4(5H)-ones, which could be adapted for the target scaffold. rsc.org
A common strategy for library synthesis involves a common intermediate that can be readily functionalized in the final steps. For example, a core thienonaphthyridinone structure could be prepared, followed by parallel derivatization at one or more positions. The use of robust and high-yielding reactions is paramount. The Cu(I)-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry," is a powerful tool for generating libraries due to its high efficiency and broad substrate scope. rsc.org A library of 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one precursors with an azide (B81097) or alkyne handle could be rapidly diversified.
Table 2: Hypothetical Library of 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one Derivatives for HTS
| Compound ID | R1 (on Thiophene) | R2 (on Naphthyridine) | R3 (on N5) |
| THN-001 | H | H | H |
| THN-002 | Cl | H | H |
| THN-003 | H | F | H |
| THN-004 | H | H | CH3 |
| THN-005 | Cl | F | CH3 |
Introduction of Bioisosteric Replacements in the 5H-thieno[3,2-c]rsc.orgmdpi.comnaphthyridin-4-one Core
Bioisosterism is a widely used strategy in drug design to improve the properties of a lead compound without significantly altering its interaction with the biological target. nih.gov This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. For the 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one core, several bioisosteric replacements can be envisioned.
The thiophene ring itself can be considered a bioisostere of a benzene (B151609) ring. nih.gov Further modifications could involve replacing the thiophene with other five-membered heterocycles like furan (B31954) or pyrrole (B145914) to modulate electronic distribution and hydrogen bonding potential. The lactam group (-NH-C=O-) is another key site for bioisosteric modification. For instance, it could be replaced with a thioamide (-NH-C=S-) or a reversed amide (-C(=O)-NH-). Such changes can influence the compound's conformation and interactions with target proteins. Studies on related compounds have shown that even subtle changes, such as the replacement of a hydroxyl group with a methyl group, can be a successful bioisosteric switch. researchgate.net
Table 3: Potential Bioisosteric Replacements in the 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one Scaffold
| Original Group | Bioisosteric Replacement | Rationale |
| Thiophene Ring | Furan, Pyrrole, Thiazole | Modulate aromaticity and H-bonding capacity |
| Lactam (-NH-C=O-) | Thioamide (-NH-C=S-) | Alter H-bonding and electronic properties |
| Benzene moiety of naphthyridine | Pyridine (B92270), Pyrimidine | Introduce nitrogen atoms to alter solubility and H-bonding |
| Carbonyl (C=O) | Sulfonyl (SO2) | Change geometry and electronic character |
Chemoenzymatic Approaches for the Synthesis of Complex 5H-thieno[3,2-c]rsc.orgmdpi.comnaphthyridin-4-one Analogues
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules with high stereoselectivity and efficiency. While specific chemoenzymatic routes for 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one are not widely reported, the principles can be applied. Enzymes such as lipases, proteases, and oxidoreductases can be employed for stereoselective transformations that are often difficult to achieve with traditional chemical methods. nih.gov
For example, a prochiral intermediate in the synthesis of a 5H-thieno[3,2-c] rsc.orgmdpi.comnaphthyridin-4-one analogue could be selectively resolved using a lipase-catalyzed acylation or hydrolysis. This would allow for the preparation of enantiomerically pure compounds, which is often crucial for biological activity and reducing off-target effects. The use of enzymes can also lead to more environmentally friendly processes by reducing the need for harsh reagents and protecting groups.
Table 4: Conceptual Chemoenzymatic vs. Chemical Synthesis Steps
| Transformation | Chemical Method | Chemoenzymatic Method | Potential Advantage of Chemoenzymatic Route |
| Resolution of a racemic alcohol intermediate | Diastereomeric salt formation, chiral chromatography | Lipase-catalyzed transesterification | Higher enantiomeric excess, milder conditions |
| Asymmetric reduction of a ketone | Chiral reducing agents (e.g., CBS reagent) | Alcohol dehydrogenase-catalyzed reduction | High stereoselectivity, no heavy metals |
| Selective hydrolysis of an ester | Acid or base-catalyzed hydrolysis | Esterase-catalyzed hydrolysis | High selectivity in polyfunctional molecules |
Potential Applications and Future Research Directions for 5h Thieno 3,2 C 1 2 Naphthyridin 4 One
5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one as a Molecular Probe in Biological Systems
The thienonaphthyridinone scaffold is a prime candidate for the development of molecular probes due to the inherent fluorescent properties observed in many of its analogues. The development of fluorescent nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold demonstrates the utility of this class of compounds in probing nucleic acid structures and functions. mdpi.com These molecules can exhibit powerful fluorescence with emission that changes based on the polarity of the solvent, making them suitable for investigating enzyme binding sites and nucleic acid dynamics. mdpi.com
Similarly, studies on thieno[3,2-b]pyridin-5(4H)-one derivatives, which are structurally related to the target compound, have shown strong fluorescence with high quantum yields and large Stokes shifts. nih.govnih.gov The photophysical properties of these compounds are chemically tunable, meaning that by adding specific functional groups to the core structure, their fluorescence characteristics can be precisely controlled. nih.gov This tunability is crucial for developing probes for specific biological targets. For instance, 2-aryl substituted thieno[3,2-b]pyridin-5(4H)-ones are highly fluorescent, while 3-aryl derivatives show significant antitumor activity, indicating that the scaffold allows for site-dependent modulation of its properties. nih.gov This suggests that 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one could be engineered to act as a theranostic agent, combining diagnostic imaging with therapeutic action.
The potential of these compounds as fluorescent probes is further supported by research on other naphthyridine derivatives, which have been developed as effective luminophores. researchgate.net The ability of thieno[2,3-b]-1,8-naphthyridine derivatives to bind to DNA with high affinity further underscores their potential use in targeting and visualizing nucleic acids within biological systems. nih.gov
Table 1: Photophysical Properties of Related Fluorescent Heterocycles
| Compound Class | Emission Wavelength | Quantum Yield (Φ) | Key Features |
|---|---|---|---|
| 2-arylthieno[3,2-b]pyridin-5(4H)-ones | 426–678 nm | Up to 0.99 | Strong fluorescence, large Stokes shifts. nih.gov |
| 5-Ethyl-5,6-dihydrobenzo[c] nih.govmdpi.comnaphthyridin-4(3H)-ones | Green region | Up to 0.43 | Photostable fluorophores. researchgate.net |
| 7-Phenyloxazolo[5,4-b]pyridin-2-amines | Violet region | Up to 0.59 | Effective luminophores. researchgate.net |
Exploration of 5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one Derivatives in Materials Science and Optoelectronics
The π-conjugated system of the thienonaphthyridinone core is of significant interest for applications in materials science, particularly in the field of optoelectronics. Research on quinoidal small molecules based on a dithieno[3,2-c:3′,2′-h] researchgate.netresearchgate.netnaphthyridine-4,9(5H,10H)-dione structure has demonstrated their potential as n-type organic semiconductors. researchgate.net These materials exhibit strong absorption in the long-wavelength region and have been successfully incorporated into organic field-effect transistors (OFETs) and organic phototransistors (OPTs). researchgate.net The performance of these devices is influenced by the side chains attached to the core structure, indicating that the electronic properties can be fine-tuned. researchgate.net
This suggests that derivatives of 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one could be designed as building blocks for organic electronic materials. The planar nature of the fused ring system would facilitate intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductors. By analogy with the antitumor activity of 2-thienyl-1,8-naphthyridin-4-ones, which is linked to their interaction with tubulin, the specific geometry and electronic distribution of the thieno[3,2-c] nih.govnih.govnaphthyridin-4-one core could be exploited in the design of novel materials with unique electronic or photonic properties. nih.gov
Challenges and Opportunities in 5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one Research
The primary challenge in the study of 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one is its synthesis. The construction of complex fused heterocyclic systems often requires multi-step procedures and can be hampered by issues of regioselectivity and yield. nih.govmdpi.com For example, the synthesis of related 1,6-naphthyridin-4-one skeletons has proven to be difficult. mdpi.com However, the development of new synthetic methodologies is overcoming some of these hurdles.
Despite these synthetic challenges, the opportunities for research are vast. The structural similarity to compounds with known biological activity opens up numerous possibilities for drug discovery. For instance, substituted 2-thienyl-1,8-naphthyridin-4-ones are potent inhibitors of tubulin polymerization and exhibit significant cytotoxicity against a range of human tumor cell lines. nih.gov This suggests that 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one derivatives could be investigated as a new class of anticancer agents. Furthermore, the discovery of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as ligands for cannabinoid receptors, particularly with high affinity for the CB2 receptor, points to another potential therapeutic application in areas such as inflammation and pain. nih.gov
The dual functionality observed in related thieno[3,2-b]pyridin-5(4H)-ones, where different substitution patterns lead to either strong fluorescence or potent antitumor activity, presents a particularly exciting opportunity to develop theranostic agents from the 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one scaffold. nih.gov
Emerging Methodologies for the Study and Derivatization of 5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one
Recent advances in synthetic organic chemistry offer promising new routes for the synthesis and derivatization of thienonaphthyridinones. These emerging methodologies are crucial for overcoming the challenges associated with their preparation and for enabling the exploration of their potential applications.
Table 2: Modern Synthetic Methodologies for Naphthyridine and Thienopyridine Scaffolds
| Methodology | Description | Advantages |
|---|---|---|
| Continuous Flow Photocyclization | An intramolecular photochemical cyclization performed in a continuous flow reactor. | Provides rapid access to complex heterocycles like thieno[3,2-c]quinolin-4(5H)-ones in two steps from commercial materials with good yields and high atom efficiency. nih.gov |
| Aza-[3+3] Cycloaddition | A regioselective reaction between 3-aminothiophenes and α,β-unsaturated carboxylic acids. | Enables the construction of the thieno[3,2-b]pyridine-5(4H)-one scaffold and allows for modular access to a diverse library of derivatives for biological and photophysical evaluation. nih.govnih.govresearchgate.net |
| Aza-Wittig/Electrocyclic Ring Closure | A process involving iminophosphoranes reacting with heterocumulenes. | Provides a direct route to 1,8-naphthyridine (B1210474) derivatives in high yields. researchgate.net |
| Grignard Reagent Addition | The addition of Grignard reagents to a substituted aminonicotinonitrile followed by cyclocondensation. | Offers a robust, practical, and scalable approach for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, proven on a 100g scale. mdpi.com |
| Palladium-Catalyzed Cross-Coupling | Reactions such as the Suzuki-Miyaura coupling are used to introduce aryl groups onto the heterocyclic core. | A versatile method for creating libraries of derivatives with tunable properties. nih.govresearchgate.net |
These modern techniques provide powerful tools for synthesizing 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one and its derivatives with greater efficiency and control, which will be essential for systematically investigating their structure-activity and structure-property relationships.
Open Questions and Unexplored Areas of 5H-thieno[3,2-c]nih.govnih.govnaphthyridin-4-one Chemistry and Biology
While the study of related compounds provides a strong framework, many questions about 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one itself remain unanswered. The field is ripe for exploration, with several key areas demanding further investigation.
Fundamental Chemistry and Synthesis: Can an efficient and regioselective synthesis be developed specifically for the 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one isomer? What is the full scope of its reactivity, and how can its core structure be functionalized in a controlled manner?
Photophysical Properties: What are the specific absorption and emission spectra, quantum yields, and solvatochromic properties of 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one? How do these properties compare to the well-studied thieno[3,2-b]pyridin-5(4H)-one isomers, and can they be optimized for use as molecular probes in specific biological contexts?
Biological Activity Profile: Does the 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one scaffold exhibit the potent tubulin polymerization inhibition seen in 2-thienyl-1,8-naphthyridin-4-ones? nih.gov Can its derivatives be developed as selective cannabinoid receptor ligands, similar to other 1,8-naphthyridinones? nih.gov A broad biological screening is needed to uncover its full therapeutic potential.
Materials Science Applications: Beyond the potential suggested by related compounds, what are the charge transport characteristics and semiconductor properties of crystalline or thin-film forms of 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one derivatives? Can they be incorporated into novel organic electronic devices?
Structure-Property Elucidation: A systematic study correlating specific substitutions on the 5H-thieno[3,2-c] nih.govnih.govnaphthyridin-4-one core with its resulting biological activity and material properties is essential. This will provide a roadmap for the rational design of new functional molecules.
Addressing these open questions will be critical to unlocking the full potential of this promising heterocyclic compound and its derivatives.
Q & A
Q. What safety protocols are essential when handling this compound in the lab?
- Follow GHS guidelines : Use PPE (gloves, goggles), avoid ignition sources (P210), and store in dry environments (P402) . For spills, neutralize with inert absorbents and dispose per local regulations (P501) .
Methodological Notes
- Data Validation : Cross-reference spectral data with published analogs (e.g., EI-MS patterns in , NMR shifts in ).
- Advanced Analytics : Use HPLC-PDA-MS for purity assessment and SC-XRD for absolute configuration determination .
- Ethical Reporting : Disclose synthetic yields, byproducts, and failed attempts to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
